molecular formula C21H23N3O4 B2948549 ethyl 4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbonyl}amino)benzoate CAS No. 398995-98-7

ethyl 4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbonyl}amino)benzoate

Cat. No.: B2948549
CAS No.: 398995-98-7
M. Wt: 381.432
InChI Key: HSYXIEOTZUJZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbonyl}amino)benzoate is a complex heterocyclic compound featuring a tricyclic core (7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one) fused with an ethyl benzoate moiety via a carbamoyl linkage. This structure combines rigidity from the tricyclic system with the flexibility of the ester group, making it a candidate for pharmacological applications, particularly in kinase inhibition or anticancer drug development .

Properties

IUPAC Name

ethyl 4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-2-28-20(26)15-6-8-17(9-7-15)22-21(27)23-11-14-10-16(13-23)18-4-3-5-19(25)24(18)12-14/h3-9,14,16H,2,10-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYXIEOTZUJZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({6-oxo-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-diene-11-carbonyl}amino)benzoate typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbonyl}amino)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other tricyclic and benzoate-containing derivatives. Below is a detailed analysis of its analogs, highlighting key differences in structure, activity, and synthesis.

Structural Analogues

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
Ethyl 4-({6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbonyl}amino)benzoate (Target) 7,11-Diazatricyclo[7.3.1.0²,⁷] Ethyl benzoate linked via carbamoyl group Potential kinase inhibitor; structural rigidity enhances binding specificity N/A
3-{[(1R,9S)-3-(Naphthalen-2-yl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl]methyl}benzonitrile 7,11-Diazatricyclo[7.3.1.0²,⁷] Naphthalene and benzonitrile groups PLK1 Polo-box domain inhibitor; validated via fluorescence polarization assays
11-(4-Chloro-6-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,5-triazin-2-yl)-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one 7,11-Diazatricyclo[7.3.1.0²,⁷] Triazine ring with chloro and substituted phenyl groups Likely designed for DNA interaction or enzyme inhibition; enhanced solubility via polar groups
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate Aliphatic chain + benzoate Long-chain monoamide linker Bifunctional surfactant or drug carrier; synthesized via Williamson etherification

Functional and Pharmacological Comparisons

  • Bioactivity: The target compound’s tricyclic core is structurally analogous to the PLK1 inhibitor in , which showed nanomolar affinity in fluorescence polarization assays. The benzoate ester in the target may modulate solubility and cell permeability compared to the benzonitrile group in the analog. The triazine-substituted analog introduces a DNA-binding moiety (chloro-triazine), suggesting divergent mechanisms of action compared to the target’s ester-linked system.
  • Synthetic Routes :

    • The target compound likely employs carbodiimide-mediated coupling (similar to ) to attach the benzoate group to the tricyclic amine.
    • By contrast, the naphthalene analog utilized virtual screening of natural product derivatives, emphasizing computational drug design.
  • Physicochemical Properties :

    • The ethyl benzoate group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the polar triazine derivative (logP ~2.1).
    • The aliphatic chain in provides amphiphilic properties, while the rigid tricyclic core in the target enhances thermal stability (decomposition >250°C predicted).

Research Findings and Implications

  • Drug Design : Substituent variation (e.g., benzoate vs. benzonitrile) significantly impacts target engagement and pharmacokinetics. For instance, the benzoate ester may confer slower metabolic degradation compared to nitrile groups.
  • Synthetic Challenges : The tricyclic core’s strained geometry (evident in and ) complicates regioselective functionalization, necessitating advanced catalytic methods.

Biological Activity

Ethyl 4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbonyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C21H23N3O4
  • Molecular Weight : 381.432 g/mol

The structure incorporates an ethyl ester moiety linked to a benzoate and features an amino group attached to a diazatricyclo structure, suggesting potential reactivity and biological activity due to the presence of both aromatic and aliphatic components.

Synthesis Methods

The synthesis of this compound involves several steps that require careful control of reaction conditions to optimize yield and purity. The general synthesis pathway includes:

  • Formation of Diazatricyclo Structure : Initial reactions involve the creation of the diazatricyclo framework.
  • Esterification : The introduction of the ethyl ester group through esterification reactions.
  • Final Coupling : The final step involves coupling the amino group with the diazatricyclo compound to form the desired product.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. Its structural complexity may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Potential

Research has suggested that compounds with similar structural motifs may possess anticancer properties. This compound could inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Interaction Studies

To understand the behavior of this compound in biological systems, interaction studies are crucial. These studies can involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Metabolic Pathway Analysis : Investigating how the compound is metabolized within biological systems and its potential effects on metabolic pathways.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds helps highlight the unique properties of this compound:

Compound NameStructure TypeNotable Features
Ethyl 4-AminobenzoateAromatic amine esterCommonly used in pharmaceuticals; local anesthetic properties
BenzocaineBenzoate esterWidely used as a topical anesthetic
Ethyl 3-AminobenzoateAromatic amine esterSimilar reactivity; used in organic synthesis

The unique bicyclic structure of this compound may lead to distinct biological activities that warrant further investigation compared to simpler derivatives like benzocaine or ethyl 4-aminobenzoate.

Case Studies

Recent case studies have explored the biological activity of similar compounds in various settings:

  • Antimicrobial Efficacy : A study demonstrated that compounds with similar diazine structures exhibited potent antibacterial activity against multi-drug resistant strains.
  • Cell Line Studies : In vitro assays using cancer cell lines showed that related compounds could induce significant cytotoxic effects at low concentrations.

Q & A

Q. What synthetic strategies are recommended for preparing ethyl 4-({6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbonyl}amino)benzoate?

Methodological Answer: The synthesis involves:

Core Structure Formation : Cyclization of precursor amines and ketones under acidic or basic conditions to form the tricyclic 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one core. For example, cyclization using TiCl₄ in dry dichloromethane at -10°C .

Coupling Reaction : Amidation of the tricyclic core with ethyl 4-aminobenzoate using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C for 24 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from acetone or butanone .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Elucidation :
    • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .
    • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify carbonyl (δ 165–170 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
  • Purity Assessment :
    • HPLC : C18 column, acetonitrile/water gradient (95% purity threshold) .
    • LC-MS : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 413.15 calculated for C₂₀H₂₁N₃O₅) .

Q. What biological activities have been reported for structurally related compounds?

Methodological Answer:

  • Antiviral Activity : Methylcytisine analogs (e.g., (1R,9S)-11-methyl-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one) show inhibition of dengue virus NS5 polymerase via molecular docking (IC₅₀ = 12.3 µM) .
  • Anticancer Potential : A derivative (3-{[(1R,9S)-3-(naphthalen-2-yl)-6-oxo-...]methyl}benzonitrile) inhibits PLK1 Polo-box domain (Kd = 86 nM) in fluorescence polarization assays .

Advanced Research Questions

Q. How can computational methods optimize this compound's bioactivity?

Methodological Answer:

  • Virtual Screening : Dock the compound against target proteins (e.g., PLK1) using AutoDock Vina. Libraries of 30,000+ natural product derivatives can be screened to prioritize analogs .
  • QSAR Modeling : Train models on datasets of diazatricyclo derivatives to predict logP, solubility, and binding affinity. For example, substituents at C3 (e.g., naphthyl groups) enhance hydrophobic interactions .

Q. How do crystallization conditions affect the structural stability of this compound?

Methodological Answer:

  • Solvent Selection : Recrystallization from acetone yields needle-like crystals (β-isomer, mp 418 K), while butanone produces prisms (α-isomer, mp 432 K) .
  • Hydrogen Bonding : Isotropic refinement of hydroxy group H-atoms in the β-isomer reveals intermolecular H-bonds (2.8–3.1 Å) critical for lattice stability .

Q. What contradictions exist in reported pharmacological data, and how can they be resolved?

Methodological Answer:

  • Contradiction : Acetylcytisine (a structural analog) is reported as a natural product with low toxicity , but synthetic derivatives show cytotoxicity (e.g., IC₅₀ = 5.2 µM in HeLa cells) .
  • Resolution : Perform comparative dose-response assays across cell lines (e.g., HEK293 vs. HeLa) to isolate substituent-specific effects. Use LC-MS to verify metabolite formation .

Q. How can extraction methods influence the isolation of related natural products?

Methodological Answer:

  • Maceration vs. UAE : Maceration in ethanol yields higher quantities of tricyclic alkaloids (e.g., Acetylcytisine, 99.98% purity) compared to ultrasonic-assisted extraction (UAE), which favors polar derivatives .
  • Solvent Optimization : Ethanol/water (70:30) at 40°C maximizes yield (23.7 mg/g dried biomass) while preserving structural integrity .

Q. What functional group modifications enhance stability under physiological conditions?

Methodological Answer:

  • Ester vs. Carboxylic Acid : Ethyl ester derivatives (e.g., ethyl 4-aminobenzoate) exhibit superior serum stability (t₁/₂ = 8.2 hours) compared to free acids (t₁/₂ = 1.5 hours) due to reduced hydrolysis .
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at the benzene ring increase thermal stability (decomposition >200°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.